Fmoc-4-(2-methylphenyl)-L-phenylalanine
Overview
Description
Fmoc-4-(2-methylphenyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid This compound is modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis of peptides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(2-methylphenyl)-L-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 4-(2-methylphenyl)-L-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure consistent product quality.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(2-methylphenyl)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution reactions.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields 4-(2-methylphenyl)-L-phenylalanine.
Peptides: Coupling reactions result in the formation of peptides with the desired sequence.
Substituted Derivatives: Electrophilic substitution reactions produce various substituted derivatives of the compound.
Scientific Research Applications
Chemistry
Fmoc-4-(2-methylphenyl)-L-phenylalanine is widely used in the synthesis of peptides and peptidomimetics. Its Fmoc-protected form allows for selective deprotection and coupling, making it a valuable building block in SPPS.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the effects of aromatic substitutions on peptide structure and function.
Medicine
This compound is utilized in the development of peptide-based therapeutics. Its unique structure can enhance the stability and bioavailability of peptide drugs.
Industry
In the industrial sector, this compound is employed in the production of functional materials, such as hydrogels and nanomaterials, due to its self-assembly properties.
Mechanism of Action
The mechanism of action of Fmoc-4-(2-methylphenyl)-L-phenylalanine involves its ability to participate in peptide bond formation and self-assembly processes. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can form peptide bonds with other amino acids, facilitating the synthesis of complex peptides. The aromatic rings in the compound contribute to its self-assembly properties, promoting the formation of ordered structures in solution.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phenylalanine: Lacks the 2-methylphenyl group, making it less hydrophobic and less prone to self-assembly.
Fmoc-4-tert-Butyl-L-phenylalanine: Contains a tert-butyl group instead of the 2-methylphenyl group, resulting in different steric and electronic properties.
Fmoc-4-(2-chlorophenyl)-L-phenylalanine: The presence of a chlorine atom instead of a methyl group alters the compound’s reactivity and interactions.
Uniqueness
Fmoc-4-(2-methylphenyl)-L-phenylalanine is unique due to the presence of the 2-methylphenyl group, which enhances its hydrophobicity and self-assembly properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylphenyl)phenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-20-8-2-3-9-23(20)22-16-14-21(15-17-22)18-29(30(33)34)32-31(35)36-19-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGUOEBWNNZUJB-LJAQVGFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122450 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2′-methyl[1,1′-biphenyl]-4-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516521-48-5 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2′-methyl[1,1′-biphenyl]-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516521-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2′-methyl[1,1′-biphenyl]-4-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.